N-naphthalen-1-yl-4-(2,4,6-trinitroanilino)benzamide
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Overview
Description
N-naphthalen-1-yl-4-(2,4,6-trinitroanilino)benzamide: is a complex organic compound that features a naphthalene ring, a benzamide group, and a trinitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-4-(2,4,6-trinitroanilino)benzamide typically involves a multi-step process:
Nitration of Aniline: The initial step involves the nitration of aniline to produce 2,4,6-trinitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Benzamide: The next step involves the formation of the benzamide group. This is done by reacting 2,4,6-trinitroaniline with benzoyl chloride in the presence of a base such as triethylamine.
Coupling with Naphthalene: Finally, the benzamide derivative is coupled with naphthalene-1-amine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-4-(2,4,6-trinitroanilino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
N-naphthalen-1-yl-4-(2,4,6-trinitroanilino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-4-(2,4,6-trinitroanilino)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-naphthalen-1-yl-4-nitrobenzamide: Similar structure but with fewer nitro groups, leading to different reactivity and applications.
N-naphthalen-1-ylbenzamide: Lacks the nitro groups, resulting in different chemical properties and uses.
4-methyl-N-naphthalen-1-ylbenzamide:
Uniqueness
N-naphthalen-1-yl-4-(2,4,6-trinitroanilino)benzamide is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in fields requiring specific redox properties and molecular interactions.
Properties
IUPAC Name |
N-naphthalen-1-yl-4-(2,4,6-trinitroanilino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O7/c29-23(25-19-7-3-5-14-4-1-2-6-18(14)19)15-8-10-16(11-9-15)24-22-20(27(32)33)12-17(26(30)31)13-21(22)28(34)35/h1-13,24H,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRACZJGTAGNTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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